(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a diazinane trione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenylmethoxy intermediate: This step involves the reaction of 4-fluorophenol with a suitable methoxylating agent under basic conditions to form 4-fluorophenylmethoxy.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Condensation with diazinane trione: The brominated intermediate is then condensed with a diazinane trione derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine or other functional groups.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used for fluorescence-based assays.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The bromine and fluorophenyl groups may allow the compound to bind to certain enzymes or receptors, modulating their activity. The diazinane trione core may also play a role in the compound’s biological activity by interacting with nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({5-CHLORO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-({5-BROMO-2-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5Z)-5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups. The presence of both bromine and fluorophenyl groups, along with the diazinane trione core, gives it distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H16BrFN2O4 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H16BrFN2O4/c1-2-9-25-20(27)17(19(26)24-21(25)28)11-14-10-15(22)5-8-18(14)29-12-13-3-6-16(23)7-4-13/h2-8,10-11H,1,9,12H2,(H,24,26,28)/b17-11- |
InChI Key |
ODDROVCFKKSTJG-BOPFTXTBSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)/C(=O)NC1=O |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)C(=O)NC1=O |
Origin of Product |
United States |
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